molecular formula C6H9BrN2 B567971 4-bromo-2-isopropyl-1H-imidazole CAS No. 1256643-65-8

4-bromo-2-isopropyl-1H-imidazole

Cat. No.: B567971
CAS No.: 1256643-65-8
M. Wt: 189.056
InChI Key: QAXBJSJPKAAQRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and an isopropyl group on the imidazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-isopropyl-1H-imidazole can be achieved through several methods. One common approach involves the bromination of 2-isopropyl-1H-imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via electrophilic substitution at the 4-position of the imidazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropyl-1H-imidazole undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: The bromine atom can be reduced to form 2-isopropyl-1H-imidazole.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: The major products are substituted imidazoles with various functional groups replacing the bromine atom.

    Oxidation: The major product is the corresponding imidazole N-oxide.

    Reduction: The major product is 2-isopropyl-1H-imidazole.

Scientific Research Applications

4-Bromo-2-isopropyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromine atom and the isopropyl group can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-imidazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    4-Chloro-2-isopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    2-Isopropyl-1H-imidazole: Lacks the bromine atom, which may result in different reactivity and applications.

Uniqueness

4-Bromo-2-isopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the isopropyl group on the imidazole ring

Properties

IUPAC Name

5-bromo-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBJSJPKAAQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282416
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-65-8
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-methylethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(propan-2-yl)-1H-imidazole
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